molecular formula C6H7BrN2 B2452512 2-Bromo-5-cyclopropyl-1H-imidazole CAS No. 1783928-66-4

2-Bromo-5-cyclopropyl-1H-imidazole

Cat. No. B2452512
M. Wt: 187.04
InChI Key: QXSWAUIITLZMNA-UHFFFAOYSA-N
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Description

“2-Bromo-5-cyclopropyl-1H-imidazole” is a chemical compound with the CAS Number: 1783928-66-4 and a linear formula of C6H7BRN2 . It has a molecular weight of 187.04 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The structure of “2-Bromo-5-cyclopropyl-1H-imidazole” is defined by its Inchi Code: 1S/C6H7BrN2/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

“2-Bromo-5-cyclopropyl-1H-imidazole” has a molecular weight of 187.04 . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Efficient Synthesis Techniques

  • The Suzuki-Miyaura reaction, involving PdCl2(dppf)-catalyzed reactions, is an efficient method for preparing 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles. This process allows for the selective preparation of these compounds under phase-transfer conditions (Bellina et al., 2007).

Anticancer Evaluation

  • Novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives demonstrate anticancer activity. These derivatives have been shown to be particularly effective against Leukemic cancer cell lines (Noolvi et al., 2011).

Cytotoxic Properties

  • Certain 4,5-diaryl-1-methyl-1H-imidazoles, synthesized through a regioselective process, are highly cytotoxic against various human tumor cell lines. These findings emphasize the potential use of these compounds in cancer treatment (Bellina et al., 2008).

Novel Synthesis of Imidazole Derivatives

  • A novel method for synthesizing 2-amino-1H-imidazol-4-carbaldehyde derivatives has been developed, proving useful in creating compounds like oroidin, hymenidin, and ageladine A (Ando & Terashima, 2010).

Selective Synthesis of Diaryl-Imidazoles

  • The direct coupling of 1-aryl-1H-imidazoles with aryl iodides or bromides, in the presence of a palladium catalyst, has been shown to be an effective method for synthesizing 1,5-diaryl-1H-imidazoles. Some of these derivatives exhibit significant cytotoxic activity against human tumor cell lines (Bellina et al., 2005).

Antidepressant Activity

  • 2-Bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives have been synthesized and demonstrated antidepressant activities. These compounds are notable for their low toxicity and significant antidepressant effects in preclinical models (Khaliullin et al., 2017).

Safety And Hazards

The safety information for “2-Bromo-5-cyclopropyl-1H-imidazole” suggests avoiding all personal contact, including inhalation . It is recommended to wear protective clothing when risk of exposure occurs and to use it in a well-ventilated area .

Future Directions

The future challenges in the field of imidazole synthesis include the development of methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring . These methodologies will be useful in the synthesis of functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

2-bromo-5-cyclopropyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSWAUIITLZMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-cyclopropyl-1H-imidazole

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